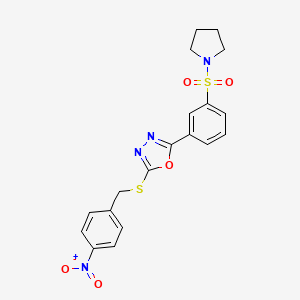

2-((4-Nitrobenzyl)thio)-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole

Description

This compound is a 1,3,4-oxadiazole derivative characterized by a central heterocyclic ring substituted with a 4-nitrobenzylthio group at position 2 and a 3-(pyrrolidin-1-ylsulfonyl)phenyl group at position 4. The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding and π-π interactions, which are critical for binding to biological targets . The 3-(pyrrolidin-1-ylsulfonyl)phenyl group adds a sulfonamide moiety, which is known to improve solubility and target specificity, particularly in kinase or HDAC inhibition .

Properties

IUPAC Name |

2-[(4-nitrophenyl)methylsulfanyl]-5-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O5S2/c24-23(25)16-8-6-14(7-9-16)13-29-19-21-20-18(28-19)15-4-3-5-17(12-15)30(26,27)22-10-1-2-11-22/h3-9,12H,1-2,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMWCRAWUCGQPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-Nitrobenzyl)thio)-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole is part of a class of compounds known for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 353.39 g/mol. The structure features a 1,3,4-oxadiazole ring, which is known for its biological activity. The presence of a nitro group and a pyrrolidine moiety enhances its potential pharmacological effects.

Anticancer Activity

Recent studies have shown that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For example, a study reported that compounds with similar structural motifs exhibited IC50 values ranging from 0.275 to 1.18 µM against various cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer) .

Case Studies

- Zhang et al. (2023) synthesized several 1,3,4-oxadiazole derivatives and evaluated their anticancer activity using TRAP PCR-ELISA assays. One derivative showed an IC50 value lower than that of standard drugs like staurosporine .

- Arafa et al. (2021) reported that specific oxadiazole derivatives displayed promising cytotoxic activity against cancer cell lines, with some compounds exhibiting nearly double the potency compared to established treatments such as erlotinib .

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole scaffold have also been shown to possess broad-spectrum antimicrobial activity. Research indicates that these compounds can inhibit various bacterial strains effectively.

Key Findings

- A study highlighted that oxadiazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Dhumal et al. (2016) reported that certain oxadiazole derivatives were effective against Mycobacterium bovis, suggesting potential applications in tuberculosis treatment .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. These compounds have shown the ability to inhibit pro-inflammatory cytokines and pathways.

Research Insights

- According to literature reviews, several oxadiazole-based compounds exhibit anti-inflammatory effects through mechanisms involving the inhibition of key inflammatory mediators .

- Specific derivatives have been tested for their ability to reduce inflammation in animal models, demonstrating significant therapeutic potential.

Data Summary Table

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on substituent variations at positions 2 and 5 of the 1,3,4-oxadiazole ring. Below is a comparative analysis with key derivatives reported in the literature:

Physicochemical Properties

The target compound’s 4-nitrobenzylthio group distinguishes it from analogues with dihydrobenzodioxin or methoxybenzyl substituents (e.g., 3.6, 5k). However, this may reduce solubility, which is counterbalanced by the pyrrolidin-1-ylsulfonyl group—a feature absent in most analogues except HDAC6-targeting derivatives (e.g., ) .

Q & A

Basic: What are the established synthetic routes for 2-((4-nitrobenzyl)thio)-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole?

The synthesis typically involves multi-step reactions:

Core Oxadiazole Formation : Start with cyclization of a thiosemicarbazide precursor under reflux with phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring .

S-Arylation : Introduce the 4-nitrobenzylthio group via nucleophilic substitution using 4-nitrothiophenol in polar aprotic solvents (e.g., DMF) under basic conditions .

Pyrrolidine Sulfonyl Incorporation : React the intermediate with pyrrolidine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) to install the 3-(pyrrolidin-1-ylsulfonyl)phenyl moiety .

Key Reagents : 4-Nitrothiophenol, POCl₃, DMF, and triethylamine. Yield optimization requires flash chromatography for purification .

Basic: What analytical techniques are critical for characterizing this compound?

NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole ring and substituent positions (e.g., nitrobenzyl and pyrrolidine sulfonyl groups) .

Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) and detects fragmentation patterns .

Elemental Analysis : Ensures purity (>95%) by matching experimental vs. theoretical C/H/N/S percentages .

X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of the sulfonyl and nitro groups .

Basic: How is the bioactivity of this compound initially assessed in academic research?

In Vitro Assays :

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : PARP or kinase inhibition studies using fluorometric assays .

Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Structural Analog Comparisons : Benchmark activity against similar oxadiazoles with varying substituents (e.g., nitro vs. methoxy groups) .

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?

Nitrobenzyl Group :

- Electron-Withdrawing Effect : Enhances electrophilicity, improving binding to enzyme active sites (e.g., PARP) .

- Positional Isomerism : 4-Nitro substitution shows higher activity than 2-nitro in cytotoxicity assays .

Pyrrolidine Sulfonyl Group :

- Hydrogen Bonding : The sulfonyl group interacts with catalytic residues (e.g., Asp/His in kinases), while pyrrolidine enhances solubility .

Oxadiazole Core :

- Ring Rigidity : Substitution at C5 (phenyl vs. alkyl) modulates membrane permeability .

Method : Synthesize analogs with systematic substituent variations and compare via dose-response assays .

Advanced: What strategies improve synthetic yield and scalability?

Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions during S-arylation .

Catalysis : Use Pd(OAc)₂ for Suzuki-Miyaura coupling if introducing arylboronic acids at earlier stages .

Purification : Gradient elution in flash chromatography (hexane/EtOAc) enhances separation of polar byproducts .

Reaction Monitoring : TLC or LC-MS tracks intermediate formation, reducing over-reaction .

Yield Data :

| Step | Yield (Reported) | Key Variable |

|---|---|---|

| Oxadiazole Formation | 82–95% | POCl₃ stoichiometry |

| S-Arylation | 70–82% | Solvent polarity |

Advanced: How to resolve contradictions in reported bioactivity data for similar oxadiazoles?

Assay Variability : Standardize protocols (e.g., fixed incubation time in MTT assays) to minimize inter-lab discrepancies .

Impurity Effects : Re-test compounds after HPLC purification to rule out byproduct interference .

Cell Line Specificity : Compare results across multiple lines (e.g., HT-29 vs. A549) to identify tissue-dependent activity .

Case Study : A 2022 study found 95% PARP inhibition for a methoxy analog vs. 78% for the nitro derivative, likely due to steric hindrance from the nitro group .

Advanced: What computational approaches predict the binding mode of this compound?

Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., PARP-1). The pyrrolidine sulfonyl group shows strong hydrogen bonding with Gly863 .

MD Simulations : GROMACS simulations (100 ns) assess stability of the ligand-protein complex in aqueous environments .

QSAR Modeling : Train models on IC₅₀ data from analogs to predict bioactivity of untested derivatives .

Validation : Compare computational predictions with crystallographic data (e.g., PDB ID: 3LJB) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.